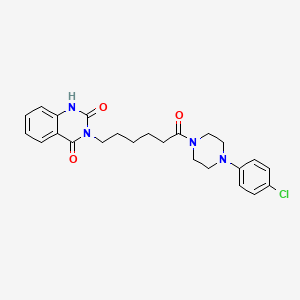
3-(6-(4-(4-chlorophenyl)piperazin-1-yl)-6-oxohexyl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinazolinones are among the most useful heterocyclic compounds from both synthetic and medicinal chemistry aspects . They have diverse chemical reactivity and biological activities like anti-inflammatory, antimalarial, anthelmintic, muscle relaxant, antihyperlipidemic, antitubercular, antimicrobial, and antihypertensive .
Synthesis Analysis
The synthesis of novel quinazolinone derivatives was performed from the reaction of N-benzoyl substituted piperazine-1-carbothioamide with 2-chloromethyl quinazolinone derivatives .Molecular Structure Analysis
The structure-activity relationship of synthesized analogs suggested that the presence of NH linker with aryl moiety at the third position of the quinazolinone ring was important for potent anticancer activity .Chemical Reactions Analysis
The reaction of N-benzoyl substituted piperazine-1-carbothioamide with 2-chloromethyl quinazolinone derivatives led to the synthesis of novel quinazolinone derivatives .Physical And Chemical Properties Analysis
One of the synthesized quinazolinone derivatives, 3-(4-Chlorophenyl)-2-(2-(4-methylpiperazin-1-yl)-5-phenylthiazol-4-yl)quinazolin-4(3H)-one, was found to have a melting point of 190–192 °C .科学的研究の応用
Hypotensive Agents
Research on related quinazoline derivatives has shown that certain compounds possess significant hypotensive activities, offering potential applications in blood pressure management. For instance, derivatives substituted with various moieties, such as 2-(1-pyrrolidinyl)ethyl and 2-(1-piperidinyl)ethyl, have demonstrated notable hypotensive effects by relaxing blood vessels. One compound in this class was found to be approximately 23 times more potent than papaverine, highlighting the therapeutic potential of these molecules in cardiovascular medicine (Eguchi et al., 1991).
Antimicrobial Activity
The synthesis and evaluation of new substituted quinazoline derivatives have also revealed their promising antimicrobial properties. These compounds have been tested against various bacterial and fungal strains, showing significant antibacterial and antifungal activities. Such findings suggest the potential of quinazoline derivatives in developing new antimicrobial agents to combat resistant microbial strains (Vidule, 2011).
Anticancer Agents
Quinazoline derivatives have been synthesized and evaluated for their anticancer activities, with some showing potent cytotoxic effects against cancer cell lines. The exploration of novel quinazoline compounds has led to the identification of derivatives with significant anticancer potential, opening avenues for the development of new therapeutic agents in oncology (Poorirani et al., 2018).
Antitumor Agents
Further research into quinazoline derivatives containing piperazine moieties has demonstrated potent antiproliferative activities against various cancer cell lines. Specific derivatives have been identified with excellent activity, showing promise as antitumor agents. Such studies contribute to the ongoing search for effective cancer therapies (Li et al., 2020).
Solubility and Partitioning in Biological Solvents
A novel antifungal compound within the quinazoline class has been characterized, revealing important pharmacologically relevant physicochemical properties. The study of solubility and partitioning processes in various solvents has provided insights into the drug's potential absorption and distribution within biological systems, indicating its pharmacokinetic viability (Volkova et al., 2020).
作用機序
将来の方向性
特性
IUPAC Name |
3-[6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN4O3/c25-18-9-11-19(12-10-18)27-14-16-28(17-15-27)22(30)8-2-1-5-13-29-23(31)20-6-3-4-7-21(20)26-24(29)32/h3-4,6-7,9-12H,1-2,5,8,13-17H2,(H,26,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCUQPHMTGUNMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-(4-(4-chlorophenyl)piperazin-1-yl)-6-oxohexyl)quinazoline-2,4(1H,3H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

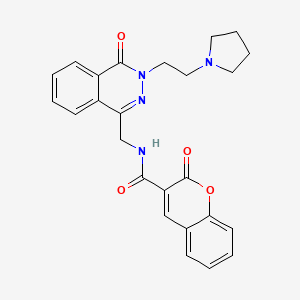
![3-[4-(Methoxycarbonyl)-1,3-thiazol-2-yl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2880565.png)
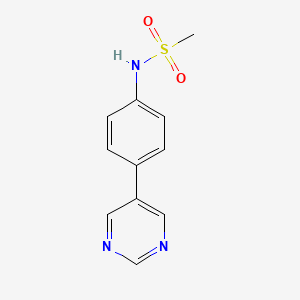
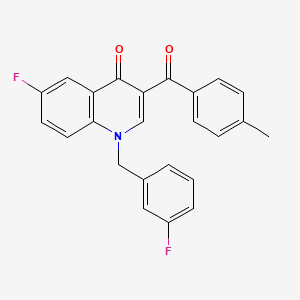
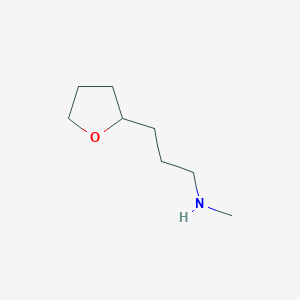
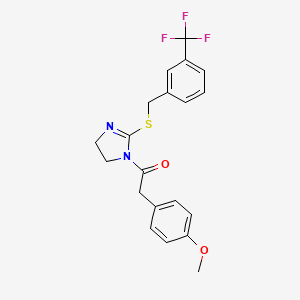
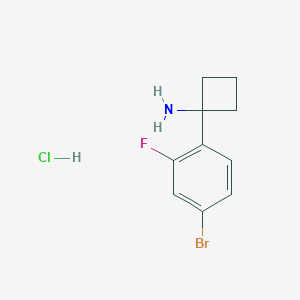

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2880578.png)




![N-[3-(dimethylamino)propyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2880584.png)